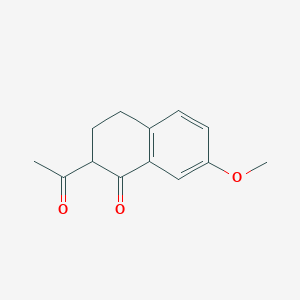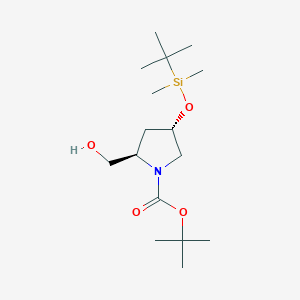
(2R,4S)-tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, dimethylsilyl, and hydroxymethyl groups
Preparation Methods
The synthesis of (2R,4S)-tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride to protect hydroxyl groups.
Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring.
Introduction of tert-Butyl Group: Alkylation reactions to introduce the tert-butyl group.
Final Deprotection: Removal of protecting groups to yield the final compound.
Chemical Reactions Analysis
tert-Butyl (2R,4S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the tert-butyl and dimethylsilyl groups can provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H33NO4Si |
|---|---|
Molecular Weight |
331.52 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m1/s1 |
InChI Key |
IIITUHPEBILIQR-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


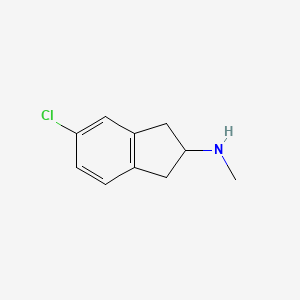
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-9-ylamine](/img/structure/B8496890.png)
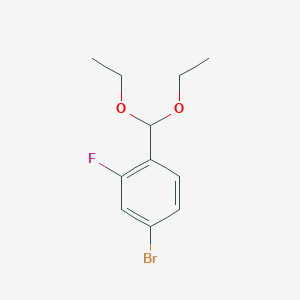
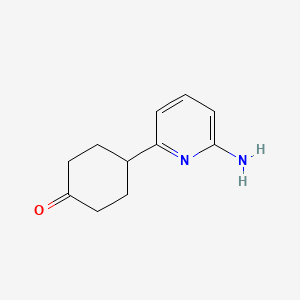
![6-Methoxy-2-chlorobenzo[b]thiophene](/img/structure/B8496903.png)
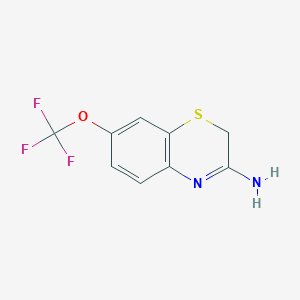
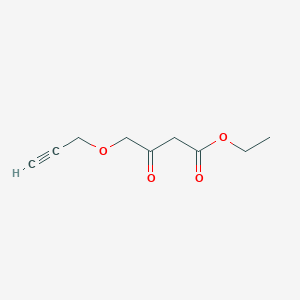
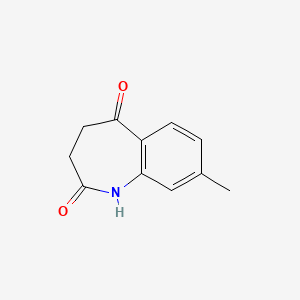
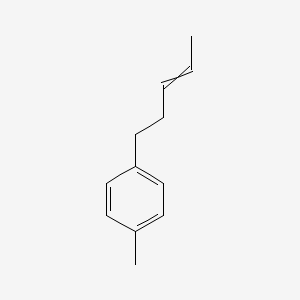
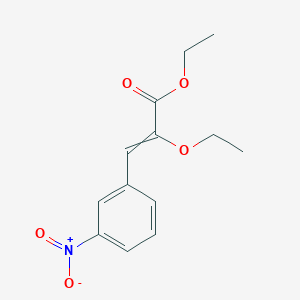
![N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propyl]acetamide](/img/structure/B8496956.png)
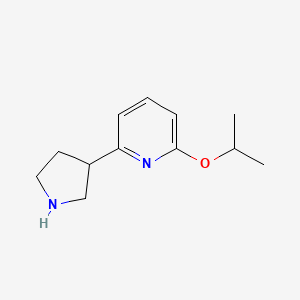
![2-[2-(5-Methoxy-2-nitrophenyl)ethenyl]pyridine](/img/structure/B8496971.png)
